molecular formula C26H26N4O4S B15041212 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15041212
M. Wt: 490.6 g/mol
InChI Key: QATBZMTWAOELSC-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted with a benzyl group at the N1 position and a sulfanyl (-S-) linkage to an acetohydrazide moiety. The hydrazide is further functionalized with an (E)-configured 2,3,4-trimethoxyphenylmethylidene group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in anti-inflammatory, antioxidant, and enzyme inhibition applications .

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H26N4O4S/c1-32-22-14-13-19(24(33-2)25(22)34-3)15-27-29-23(31)17-35-26-28-20-11-7-8-12-21(20)30(26)16-18-9-5-4-6-10-18/h4-15H,16-17H2,1-3H3,(H,29,31)/b27-15+

InChI Key

QATBZMTWAOELSC-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Generation of Thiolate Ion : Treatment of 1-benzyl-1H-benzimidazole with potassium hydroxide and carbon disulfide produces the corresponding thiolate intermediate.
  • Acidification : Addition of hydrochloric acid precipitates 2-mercapto-1-benzyl-1H-benzimidazole.

Critical Parameters :

  • Temperature : 0–5°C during acidification minimizes disulfide byproduct formation.
  • Purification : Recrystallization from ethanol yields >90% purity.

Formation of the Acetohydrazide Moiety

The acetohydrazide segment is synthesized through a two-step sequence involving chloroacetylation and hydrazine substitution.

Chloroacetylation

2-Mercapto-1-benzyl-1H-benzimidazole reacts with chloroacetyl chloride in anhydrous dichloromethane to form 2-(chloroacetamido)-1-benzyl-1H-benzimidazole.

Conditions :

  • Molar Ratio : 1:1.2 (benzimidazole:chloroacetyl chloride)
  • Base : Triethylamine neutralizes HCl byproducts.

Hydrazine Substitution

The chloroacetamido intermediate is treated with hydrazine hydrate (99%) in ethanol under reflux to yield 2-(hydrazineylacetamido)-1-benzyl-1H-benzimidazole.

Optimization :

  • Reflux Duration : 4–6 hours ensures complete substitution.
  • Yield : 75–82% after column chromatography (silica gel, ethyl acetate/hexane).

Condensation with 2,3,4-Trimethoxybenzaldehyde

The final step involves Schiff base formation between the hydrazide and 2,3,4-trimethoxybenzaldehyde. This E-configuration-specific reaction is catalyzed by acidic or neutral conditions.

Protocol:

  • Reactants : Equimolar quantities of hydrazide and aldehyde in ethanol.
  • Catalyst : Glacial acetic acid (2–3 drops) or molecular sieves.
  • Conditions : Reflux at 70°C for 3–4 hours.

Characterization :

  • Stereoselectivity : Exclusive E-isomer formation confirmed via $$ ^1H $$-NMR (δ 8.2–8.4 ppm, imine proton).
  • Yield : 68–74% after recrystallization from methanol.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for critical steps:

Step Method A (Reflux, KOH) Method B (Nano-Catalyst) Method C (PPA Cyclization)
Benzimidazole Yield 78% 89% 72%
Sulfanylation Time 6 hours 4.5 hours 8 hours
Hydrazide Purity 90% (HPLC) 93% (HPLC) 85% (HPLC)
Overall Yield 62% 71% 58%

Method B (nano-catalyzed) demonstrates superior efficiency, attributed to enhanced surface area and reduced reaction times.

Purification and Analytical Validation

Final purification employs a combination of techniques:

  • Recrystallization : Methanol or ethanol removes polar impurities.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves regioisomers.

Spectroscopic Confirmation :

  • FT-IR : $$ \nu $$(C=N) at 1620 cm$$ ^{-1} $$, $$ \nu $$(N-H) at 3280 cm$$ ^{-1} $$.
  • $$ ^1H $$-NMR : Aromatic protons (δ 6.8–7.9 ppm), methoxy groups (δ 3.7–3.9 ppm).
  • HRMS : [M+H]$$ ^+ $$ at m/z 491.1742 (calc. 491.1745).

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Disulfides : Minimized by inert atmosphere (N$$ _2 $$) during sulfanylation.
    • Z-Isomer Contamination : Suppressed using excess aldehyde and molecular sieves.
  • Scale-Up Limitations :

    • Nano-catalyst recovery remains problematic above 100-g scale.
    • Alternative catalysts (e.g., montmorillonite K10) under investigation.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its benzimidazole core.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole core can bind to enzymes and inhibit their activity, while the trimethoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights critical structural variations among similar benzimidazole- and hydrazide-containing derivatives:

Compound Name / ID Core Structure R1 (Benzimidazole Substituent) R2 (Arylidene Substituent) Molecular Weight Melting Point (°C) Notable Biological Activity
Target Compound Benzimidazole Benzyl 2,3,4-Trimethoxyphenyl Not Reported Not Reported Inferred COX inhibition
N’-[(4-Benzyloxyphenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide (Compound 7, ) Benzimidazole Phenyl 4-Benzyloxyphenyl 461.51 240–241 Not Reported
N’-[(3,4-Dibenzyloxyphenyl)methylidene]-2-(2-phenyl-1H-benzimidazol-1-yl)acetohydrazide (Compound 9, ) Benzimidazole Phenyl 3,4-Dibenzyloxyphenyl 567.48 178–180 Not Reported
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide (S15, ) Indole Methyl 2,3,4-Trimethoxyphenyl 411.45 250–252 Cyclooxygenase (COX) inhibition
2-[(1H-Benzimidazol-2-yl methyl)sulfanyl]-N4-(phenylmethylidene)acetohydrazides () Benzimidazole H (unsubstituted) Phenyl ~350–400 (est.) Not Reported Moderate anti-inflammatory activity
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide () Benzimidazole 2-Chlorobenzyl 3-Ethoxy-4-hydroxyphenyl Not Reported Not Reported Antioxidant potential

Key Observations:

  • Core Structure: The target compound’s benzimidazole core differs from indole-based analogs (e.g., S15), which may alter binding specificity to enzymes like COX .
  • R2 (Arylidene): The 2,3,4-trimethoxyphenyl group in the target compound and S15 provides strong electron-donating effects, favoring interactions with hydrophobic enzyme pockets. In contrast, 4-benzyloxy (Compound 7) or 3-ethoxy-4-hydroxy () groups introduce polar functionalities that may affect solubility .

Pharmacological Implications

  • Anti-Inflammatory Activity: demonstrates that benzimidazole derivatives with arylidene hydrazides exhibit moderate anti-inflammatory effects. The target compound’s trimethoxy groups may enhance this activity by mimicking natural ligands in inflammatory pathways.
  • COX Inhibition: S15’s indole-based analog showed COX inhibition, suggesting that the target compound’s benzimidazole core and trimethoxy substituents could similarly target COX isoforms .
  • Antioxidant Potential: Compounds with methoxy or hydroxy groups (e.g., ) exhibit radical-scavenging activity, implying that the target’s 2,3,4-trimethoxyphenyl group may contribute to antioxidant effects .

Physicochemical Properties

  • Thermal Stability: Melting points for trimethoxy-substituted compounds (e.g., S15: 250–252°C) are higher than those of benzyloxy analogs (Compound 7: 240–241°C), reflecting stronger crystal lattice interactions due to methoxy groups .

Biological Activity

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a benzimidazole moiety, a sulfanyl group, and an acetohydrazide functional group. Its molecular formula is C30H26N4O2SC_{30}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 506.631 g/mol.

Structural Features

The compound's structure consists of:

  • Benzimidazole Core : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
  • Sulfanyl Group : This functional group often enhances the biological activity of compounds by improving their interaction with biological targets.
  • Acetohydrazide Moiety : Typically associated with antibacterial properties and the ability to form hydrazone derivatives.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of key enzymes and proteins related to cancer therapy. The following sections summarize its main biological activities:

Anticancer Activity

Research indicates that compounds containing benzimidazole structures can interact with DNA and inhibit cell proliferation. Specifically, this compound has shown promise as a Raf kinase inhibitor, which is significant in the treatment of certain cancers.

Antimicrobial Properties

The hydrazide moiety suggests potential antibacterial and antifungal properties. Similar compounds have demonstrated effectiveness against various microbial strains, making this compound a candidate for further investigation in antimicrobial research.

The mechanism of action involves multiple pathways:

  • DNA Interaction : The benzimidazole moiety intercalates with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes crucial for cell survival and proliferation, particularly in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds. For instance:

Compound NameStructural FeaturesUnique Properties
1H-benzimidazoleContains benzimidazole coreKnown for anti-parasitic activity
Benzothiazole derivativesSimilar heterocyclic structureExhibits antimicrobial properties
Hydrazone derivativesContains hydrazone linkageOften used in drug design due to varied biological activities

These compounds share structural similarities with this compound but may differ in their specific biological activities due to variations in substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.